
Fkbp12 protac RC32
描述
FKBP12 PROTAC RC32 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the FK506-binding protein 12 (FKBP12). This compound was developed by linking Rapamycin with Pomalidomide, creating a bifunctional molecule that can target FKBP12 for degradation via the ubiquitin-proteasome system . FKBP12 is a protein that plays a role in various cellular processes, including the regulation of the bone morphogenetic protein (BMP) signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FKBP12 PROTAC RC32 involves the conjugation of Rapamycin and Pomalidomide. The process typically includes the following steps:
Activation of Rapamycin: Rapamycin is activated by introducing a functional group that can react with Pomalidomide.
Conjugation with Pomalidomide: The activated Rapamycin is then conjugated with Pomalidomide under specific reaction conditions to form the bifunctional molecule
Industrial Production Methods
The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:
Optimization of Reaction Conditions: Ensuring the optimal temperature, pH, and solvent conditions for the conjugation reaction.
Purification: Using techniques such as chromatography to purify the final product.
化学反应分析
Types of Reactions
FKBP12 PROTAC RC32 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves:
Ubiquitination: The attachment of ubiquitin molecules to FKBP12, marking it for degradation.
Proteasomal Degradation: The ubiquitinated FKBP12 is then recognized and degraded by the proteasome
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is attached to FKBP12.
E3 Ligase: An enzyme that facilitates the transfer of ubiquitin to FKBP12.
Proteasome: A protein complex that degrades the ubiquitinated FKBP12
Major Products
The major product of the degradation reaction is the breakdown of FKBP12 into smaller peptide fragments, which are then further degraded into amino acids .
科学研究应用
Therapeutic Applications
-
Iron Overload Diseases :
- Hepcidin Regulation : RC32 has shown promise in regulating hepcidin levels, which can be beneficial in treating conditions like hemochromatosis and anemia of chronic disease. In vitro studies demonstrated that RC32 effectively upregulated hepcidin expression without the immunosuppressive effects associated with traditional FKBP12 inhibitors like FK506 and rapamycin .
- Animal Studies : In mice, administration of RC32 resulted in a transient elevation of serum hepcidin and a reduction in serum iron levels comparable to FK506, but without its side effects .
-
Bone Morphogenetic Protein (BMP) Signaling :
- Activation of BMP Pathways : The release of FKBP12 allows for uncontrolled activation of BMP signaling pathways, which are implicated in various conditions including idiopathic pulmonary arterial hypertension (IPAH) and cancer metastasis. By promoting FKBP12 degradation, RC32 may serve as a therapeutic agent for these diseases .
- Neurological Applications :
Table 1: Summary of RC32 Effects on Hepcidin Regulation
Study Type | Administration Route | Key Findings |
---|---|---|
In Vitro | N/A | Upregulation of hepcidin without immunosuppression |
In Vivo (Mice) | Intraperitoneal | Elevated serum hepcidin; reduced serum iron levels |
Table 2: Comparative Analysis of PROTACs
Compound | Mechanism | Immunosuppressive Effects | Therapeutic Potential |
---|---|---|---|
RC32 | PROTAC-mediated degradation | None | Iron overload diseases, cancer |
FK506 | FKBP12 binding | Yes | Limited due to side effects |
Rapamycin | mTOR inhibition | Yes | Limited due to side effects |
Case Studies
- Study on Hepcidin Regulation : A study demonstrated that treatment with RC32 in hepatocellular carcinoma cell lines resulted in effective degradation of FKBP12, leading to BMP signaling activation and increased hepcidin expression. This suggests that RC32 can be a safer alternative for managing iron overload diseases compared to traditional methods .
- Animal Model Observations : In a controlled experiment involving Sprague-Dawley rats, administration of RC32 showed significant degradation of FKBP12 across various tissues except the brain, indicating its potential systemic effects while highlighting challenges related to blood-brain barrier penetration .
作用机制
FKBP12 PROTAC RC32 exerts its effects by targeting FKBP12 for degradation. The mechanism involves:
Binding to FKBP12: The Rapamycin moiety of RC32 binds to FKBP12.
Recruitment of E3 Ligase: The Pomalidomide moiety recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The E3 ligase facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome .
相似化合物的比较
FKBP12 PROTAC RC32 can be compared with other similar compounds, such as:
FK506: A classical FKBP12 ligand that disrupts the interaction between FKBP12 and BMP receptors but has immunosuppressive effects.
Rapamycin: Another FKBP12 ligand that also has immunosuppressive effects.
Other PROTACs: Various PROTAC molecules targeting different proteins for degradation .
Uniqueness
This compound is unique in its ability to degrade FKBP12 without the immunosuppressive effects associated with FK506 and Rapamycin. This makes it a promising candidate for therapeutic applications where immunosuppression is undesirable .
List of Similar Compounds
- FK506
- Rapamycin
- Other FKBP12-targeting PROTACs
生物活性
FKBP12 PROTAC RC32 is a novel compound that utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of the FKBP12 protein, which plays a significant role in various biological processes, including signaling pathways related to iron metabolism. This article provides a comprehensive overview of the biological activity of RC32, supported by data tables and research findings.
RC32 is designed to promote FKBP12 degradation through a dual mechanism involving the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). The compound consists of a rapamycin moiety that binds to FKBP12 and a pomalidomide moiety that recruits CRBN, facilitating ubiquitination and subsequent proteasomal degradation of FKBP12. This process allows for the modulation of downstream signaling pathways without the immunosuppressive effects typically associated with traditional FKBP12 inhibitors like FK506 and Rapamycin .
Degradation Efficiency
The efficacy of RC32 in degrading FKBP12 has been quantitatively assessed in various cell lines. The degradation concentration required for 50% degradation (DC50) was found to be approximately 0.3 nM after just 12 hours of treatment . Table 1 summarizes the DC50 values across different cell lines:
Cell Line | DC50 (nM) | Time (hours) |
---|---|---|
Hep3B | 0.9 | 12 |
HuH7 | 0.4 | 12 |
Jurkat | 0.3 | 12 |
In Vivo Studies
In vivo studies demonstrate that RC32 effectively degrades FKBP12 across various tissues in mice, with significant degradation observed in organs such as the liver, kidney, and spleen after intraperitoneal administration at doses of 30 mg/kg twice daily . Importantly, FKBP12 levels were undetectable in most tissues within one day post-treatment, except for the brain, indicating a selective action that preserves central nervous system integrity .
Impact on Hepcidin Expression
A critical finding regarding RC32 is its ability to upregulate hepcidin expression, which is pivotal in iron homeostasis. Research indicates that treatment with RC32 results in significant increases in hepcidin mRNA levels in both hepatocellular carcinoma cell lines and primary hepatocytes . The induction of hepcidin by RC32 was comparable to that induced by traditional agents like FK506 and Rapamycin but without their associated immunosuppressive effects.
Case Study: Iron Overload Diseases
The potential application of RC32 in treating iron overload diseases is particularly noteworthy. By enhancing hepcidin expression, RC32 could offer a therapeutic strategy for conditions characterized by low hepcidin levels, such as hereditary hemochromatosis or thalassemia. The absence of immunosuppression makes RC32 an attractive alternative to existing therapies that can lead to adverse effects .
Future Directions
Further research is warranted to explore the full therapeutic potential of RC32 beyond iron metabolism. Its implications in conditions like idiopathic pulmonary arterial hypertension and cancer metastasis through BMP signaling pathways present exciting avenues for future studies .
属性
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEITWRRFFMN-SJQMKIJVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H107N7O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。